molecular formula C11H11F3N4O2 B2734261 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1448130-36-6

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No. B2734261
CAS RN: 1448130-36-6
M. Wt: 288.23
InChI Key: VNVCVUVKOCWIOJ-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery and there’s always a need to develop new eco-friendly synthetic strategies .


Molecular Structure Analysis

The molecular structure of isoxazoles involves a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

For a successful 1,3-dipolar cycloaddition reaction, one 1,3-dipole and one dipolarophile is required .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide involves various chemical reactions to introduce specific functional groups that contribute to the molecule's activity and stability. For instance, Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the flexibility in synthesizing isoxazole and pyrazole derivatives with potential for further functionalization (Martins et al., 2002).

Biological and Agricultural Research

In the context of agrochemical research, pyrazole carboxamide derivatives have been identified as an important class of fungicides. Zhao et al. (2017) synthesized a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds showing significant nematocidal activity against M. incognita, highlighting the compound's potential in addressing agricultural pests and diseases (Zhao et al., 2017).

Material Science and Coordination Chemistry

The compound's framework has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), illustrating its versatility in creating materials with potential applications in catalysis, gas storage, and separation technologies. Cheng et al. (2017) reported the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the utility of pyrazole derivatives in material science (Cheng et al., 2017).

Antiviral and Antifungal Activities

Exploring the biological activities of pyrazole derivatives, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against avian influenza virus, indicating the potential of such compounds in developing new antiviral agents (Hebishy et al., 2020).

Future Directions

The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly those that are eco-friendly and metal-free . Additionally, the design and synthesis of isoxazole derivatives with potential biological activity is a significant area of ongoing research .

properties

IUPAC Name

5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-7-8(6-16-20-7)10(19)15-3-5-18-4-2-9(17-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVCVUVKOCWIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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